molecular formula C27H29FN4O3 B11342392 7-(2,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

7-(2,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11342392
M. Wt: 476.5 g/mol
InChI Key: MZCYRVOMOPZJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Compound X” , belongs to the class of quinazolinone derivatives. Its chemical structure features a quinazolinone core with a piperazine ring and various substituents. The compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

Common Reagents and Conditions::

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.

    Substitution: Various alkylating agents or nucleophilic reagents.

Major Products::
  • The major products depend on the specific reaction conditions and substituents. These could include reduced or alkylated derivatives of Compound X.

Scientific Research Applications

Compound X has garnered interest in several fields:

Mechanism of Action

  • Compound X likely exerts its effects through interactions with specific molecular targets, such as serotonin receptors or dopamine receptors .
  • Further studies are needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

  • Compound X stands out due to its unique combination of substituents.
  • Similar compounds include quinazolinones , piperazine derivatives , and aryl-substituted quinazolines .

Properties

Molecular Formula

C27H29FN4O3

Molecular Weight

476.5 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C27H29FN4O3/c1-17-26-23(14-18(15-24(26)33)22-9-8-21(34-2)16-25(22)35-3)30-27(29-17)32-12-10-31(11-13-32)20-6-4-19(28)5-7-20/h4-9,16,18H,10-15H2,1-3H3

InChI Key

MZCYRVOMOPZJEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=C(C=C4)F)CC(CC2=O)C5=C(C=C(C=C5)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.